REACTION_CXSMILES
|
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].Cl[CH2:8][CH:9]([OH:12])[CH2:10][OH:11]>O>[OH:12][CH:9]([CH2:10][OH:11])[CH2:8][S:1]([O-:4])(=[O:3])=[O:2].[Na+:5] |f:0.1.2,5.6|
|
Name
|
|
Quantity
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120 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
107.2 g
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed
|
Type
|
TEMPERATURE
|
Details
|
by heating for 1 hour
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
|
ADDITION
|
Details
|
methanol (750 mL) was added to the concentrated residue
|
Type
|
CUSTOM
|
Details
|
The crystal formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the resultant crystal was dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CS(=O)(=O)[O-])CO.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 202.6 g | |
YIELD: PERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |